molecular formula C11H8BrNO B13877904 5-(4-Bromophenyl)pyridin-3-ol

5-(4-Bromophenyl)pyridin-3-ol

Cat. No.: B13877904
M. Wt: 250.09 g/mol
InChI Key: AYPYTLKCFOEWJM-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position and a 4-bromophenyl substituent at the 5-position of the pyridine ring. This compound serves as a structural scaffold in medicinal chemistry, particularly in the design of ligands for G-protein-coupled receptors (GPCRs) and enzyme inhibitors.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

5-(4-bromophenyl)pyridin-3-ol

InChI

InChI=1S/C11H8BrNO/c12-10-3-1-8(2-4-10)9-5-11(14)7-13-6-9/h1-7,14H

InChI Key

AYPYTLKCFOEWJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)pyridin-3-ol typically involves the reaction of 4-bromoacetophenone with suitable reagents to introduce the pyridine ring. One common method involves the condensation of 4-bromoacetophenone with an aldehyde, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of a base such as sodium hydroxide in an ethanol solution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-Bromophenyl)pyridin-3-one.

    Reduction: Formation of 5-phenylpyridin-3-ol.

    Substitution: Formation of various substituted pyridin-3-ol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-(4-Bromophenyl)pyridin-3-ol and its analogs:

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Key Differences from Target Compound
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 4-Chloro-2-methoxyphenyl, hydroxyl Not specified (structural analog) Chlorine and methoxy groups increase steric hindrance and electronic effects
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₂H₂₁BrN₄O₃ Pyridazinone core, acetamide, methoxybenzyl FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils Pyridazinone heterocycle and acetamide chain alter receptor specificity
(5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol C₁₂H₉BrClNO Chloropyridine, methanol Intermediate in drug synthesis Chlorine enhances electronegativity; methanol improves solubility
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N Fluorophenyl, fluorine on pyridine Precursor for bioactive compounds Fluorine’s electronegativity improves bioavailability vs. bromine’s lipophilicity
4-[5-(5-bromopyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenol C₁₃H₈BrN₃O₂ Oxadiazole ring, phenol Not specified (heterocyclic hybrid) Oxadiazole enhances metabolic stability; phenol increases acidity

Substituent Effects on Bioactivity

  • Fluorine, as in 2-Fluoro-5-(4-fluorophenyl)pyridine, offers stronger hydrogen-bonding capacity and metabolic stability .
  • Heterocyclic Modifications: Pyridazinone derivatives (e.g., FPR2 agonists in ) exhibit distinct receptor activation profiles due to their six-membered diazine ring, contrasting with the pyridine core of the target compound.
  • Functional Group Additions: The acetamide chain in FPR2 ligands enhances interactions with receptor pockets, while the methanol group in (5-(4-Bromophenyl)-2-chloropyridin-3-yl)methanol improves solubility but may reduce blood-brain barrier penetration .

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